Dimethomorph is a systemic cinnamic acid amide (CAA) fungicide (FRAC Group 40) utilized primarily as an active ingredient for controlling oomycete pathogens such as Phytophthora and Plasmopara. It operates by specifically inhibiting cell wall biosynthesis through the disruption of the cellulose synthase-like gene (PiCesA3), a mechanism distinct from traditional sterol or nucleic acid inhibitors[1]. From a procurement and formulation perspective, Dimethomorph is characterized by its high hydrolytic stability (stable for >5 years under dark conditions), low aqueous solubility (~18-19 mg/L at pH 5-7), and strong translaminar movement [2]. It is highly valued by agrochemical formulators as a critical rotational or combination active ingredient to manage widespread field resistance against older phenylamide classes, offering both preventative and curative action in modern crop protection portfolios [3].
Substituting Dimethomorph with older systemic fungicides like Metalaxyl (a phenylamide) or broad-spectrum protectants like Mancozeb compromises modern formulation efficacy and resistance management. Metalaxyl substitution frequently results in field failures because Phytophthora populations have developed high target-site resistance, often requiring >100 mg/L to achieve 50% growth inhibition, whereas Dimethomorph remains highly active at <1 mg/L[1]. Conversely, replacing Dimethomorph with Mancozeb sacrifices systemic and translaminar curative properties; Mancozeb acts only as a surface protectant and requires significantly higher active ingredient loading (EC50 ~2.9-5.0 µg/mL) compared to Dimethomorph's high intrinsic potency (EC50 ~0.16-0.30 µg/mL) [2]. Furthermore, substituting with other CAA-class agents like Mandipropamid alters the formulation's physical chemistry, as Dimethomorph's specific E/Z isomer mixture and established cyclodextrin-inclusion capabilities provide unique pathways for developing water-based, low-solvent suspension concentrates [3].
In populations of Phytophthora palmivora demonstrating high resistance to standard phenylamide fungicides, Dimethomorph maintains exceptional inhibitory activity. Assays measuring the 50% effective concentration (EC50) for mycelial growth showed that while Metalaxyl failed to control resistant isolates (EC50 > 100 mg/L), Dimethomorph successfully inhibited growth with an EC50 of < 1 mg/L [1].
| Evidence Dimension | Mycelial growth inhibition (EC50) |
| Target Compound Data | Dimethomorph: < 1 mg/L |
| Comparator Or Baseline | Metalaxyl (Phenylamide): > 100 mg/L |
| Quantified Difference | >100-fold higher potency in resistant strains |
| Conditions | In vitro mycelial growth assay on clarified V8 juice agar using resistant P. palmivora isolates |
Procuring Dimethomorph is essential for formulating agrochemicals targeted at regions where historical Metalaxyl overuse has rendered phenylamide-based products ineffective.
Dimethomorph's inherently low aqueous solubility can be engineered for water-based formulations without heavy organic solvents. Phase-solubility experiments demonstrated that forming an inclusion complex with β-cyclodextrin (β-CD) increased Dimethomorph's water solubility 2-fold, from a baseline of 0.48 mM to 0.97 mM in the presence of 6 mM β-CD. This complexation also improved its fungicidal activity against P. capsici, lowering the EC50 from 0.44 µg/mL to 0.305 µg/mL[1].
| Evidence Dimension | Aqueous solubility and in vitro efficacy (EC50) |
| Target Compound Data | Dimethomorph-β-CD complex: 0.97 mM solubility; EC50 0.305 µg/mL |
| Comparator Or Baseline | Unformulated Dimethomorph: 0.48 mM solubility; EC50 0.44 µg/mL |
| Quantified Difference | 100% increase in aqueous solubility and ~30% improvement in intrinsic potency |
| Conditions | Phase-solubility method with 6 mM β-CD and in vitro bioassay against Phytophthora capsici |
Allows chemical buyers and formulators to develop low-cost, water-based green formulations that avoid volatile organic solvents while boosting bioavailability.
When evaluated against the asexual reproductive stages of Phytophthora capsici, Dimethomorph exhibits comprehensive suppression where other modern fungicides show vulnerability. While the QiI fungicide Cyazofamid faced intermediate resistance in suppressing sporangial production (with EC50 values reaching 10 µg/mL or higher in some populations), Dimethomorph maintained strict control with an average EC50 of 0.46 µg/mL for sporangial production and 0.24 µg/mL for mycelial growth [1].
| Evidence Dimension | Sporangial production inhibition (EC50) |
| Target Compound Data | Dimethomorph: 0.46 µg/mL |
| Comparator Or Baseline | Cyazofamid: > 10 µg/mL (intermediate resistance observed) |
| Quantified Difference | >20-fold higher efficacy in suppressing sporangial production |
| Conditions | In vitro asexual stage assays on P. capsici isolates from vegetable crops |
Guarantees that the formulated product will effectively halt secondary disease cycles by preventing sporangia formation, a critical requirement for epidemic control in field applications.
Compared to traditional multi-site contact fungicides, Dimethomorph requires significantly lower active ingredient concentrations to achieve pathogen control. Against Phytophthora infestans isolates, Dimethomorph demonstrated an EC50 range of 0.16–0.30 µg/mL. In contrast, the standard multi-site protectant Mancozeb required an EC50 of 2.9–5.0 µg/mL to achieve the same level of mycelial inhibition[1].
| Evidence Dimension | Mycelial growth inhibition (EC50) |
| Target Compound Data | Dimethomorph: 0.16–0.30 µg/mL |
| Comparator Or Baseline | Mancozeb: 2.9–5.0 µg/mL |
| Quantified Difference | ~16 to 18-fold higher intrinsic potency |
| Conditions | In vitro sensitivity assays on P. infestans isolates collected from infected potato leaves |
Enables procurement teams to design high-efficiency, low-dose formulations that reduce overall chemical loading on crops while providing systemic protection that contact fungicides lack.
Because Dimethomorph maintains an EC50 < 1 mg/L against strains where Metalaxyl fails (>100 mg/L), it is a highly effective active ingredient for formulating suspension concentrates (SC) or water-dispersible granules (WG) targeted at regions with documented phenylamide resistance. It is routinely procured to rescue late blight and downy mildew management programs [1].
Leveraging its ability to form inclusion complexes with β-cyclodextrin—which doubles its aqueous solubility to 0.97 mM and lowers its EC50—Dimethomorph is highly suitable for R&D teams developing environmentally friendly, water-based pesticide formulations that eliminate the need for volatile organic solvents [2].
Due to its >20-fold higher efficacy in suppressing asexual reproductive stages (EC50 0.46 µg/mL for sporangial production) compared to alternatives like Cyazofamid, Dimethomorph is a highly reliable choice for preventative formulations designed to halt secondary infection cycles in high-value vegetable crops [3].
Environmental Hazard